molecular formula C20H20N4O3 B4063328 3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide

3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide

Cat. No.: B4063328
M. Wt: 364.4 g/mol
InChI Key: UUMFVTXNUIYURJ-UHFFFAOYSA-N
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Description

3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Luminescent Properties and Multi-stimuli Response

Research on pyridyl substituted benzamides, such as 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide, has shown these compounds exhibit luminescent properties in both DMF solution and solid state. These compounds form nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution, depending on the solvent's polarity. They also display mechanochromic properties and multi-stimuli responsiveness, suggesting potential applications in materials science for developing new luminescent materials or sensors (Srivastava et al., 2017).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Analogous compounds, specifically substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors have demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models, indicating their potential application in cancer therapy (Borzilleri et al., 2006).

Potential Antipsychotic Agents

Heterocyclic analogs of benzamide have been evaluated as potential antipsychotic agents. These compounds, including pyridine- and thiophene-carboxamides, were assessed for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Certain derivatives exhibited potent in vivo activities comparable to known antipsychotics, suggesting their application in developing new treatments for psychiatric disorders (Norman et al., 1996).

Anti-inflammatory Agents

Compounds structurally related to "3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide" have been synthesized as part of research programs targeting novel molecules for potential anti-inflammatory applications. These studies aim to develop new therapeutic options for treating inflammation-related conditions (Moloney, 2001).

Properties

IUPAC Name

3-(butanoylamino)-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-6-19(25)23-15-8-5-7-14(11-15)20(26)22-13-16-12-18(24-27-16)17-9-3-4-10-21-17/h3-5,7-12H,2,6,13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMFVTXNUIYURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide
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3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide

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